
5-Benzyloxy Propafenone
Vue d'ensemble
Description
5-Benzyloxy Propafenone is a derivative of propafenone, a Class 1C antiarrhythmic agent with sodium channel-blocking, β-adrenergic receptor antagonistic, and calcium channel-modulating properties . The 5-benzyloxy modification introduces a benzyl ether group at the 5-position of the propafenone scaffold, altering lipophilicity, pharmacokinetics, and pharmacological activity.
Synthesis:
The synthesis involves selective reduction of a double bond in precursor compounds followed by alkylation with epichlorohydrin and nucleophilic epoxide ring opening to yield 5-benzyloxy derivatives (e.g., compounds 5a-d in ). Subsequent debenzylation produces 5-hydroxy analogs (e.g., 6a-d) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyloxy Propafenone typically involves the reaction of propylamine with 1-propanone, followed by the introduction of a benzyloxy group. One common synthetic route involves the selective reduction of a double bond in the precursor molecule without cleaving the benzyl group, leading to the formation of the phenol intermediate. This intermediate is then alkylated with epichlorohydrin, followed by nucleophilic epoxide ring opening to yield the benzylated target compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as maintaining reaction conditions that favor high yield and purity, are applied. This includes controlling temperature, pressure, and the use of catalysts to optimize the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Benzyloxy Propafenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Benzyloxy Propafenone is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable in the development of new synthetic methodologies .
Biology: The compound is studied for its potential interactions with biological molecules. It has been used in research to understand the binding mechanisms of drugs to proteins and other biomolecules.
Medicine: While this compound itself is not a therapeutic agent, its parent compound, propafenone, is used to treat arrhythmias. Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of propafenone derivatives.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it a useful compound in various industrial applications .
Mécanisme D'action
The mechanism of action of 5-Benzyloxy Propafenone is similar to that of propafenone. It works by slowing the influx of sodium ions into cardiac muscle cells, thereby decreasing the excitability of these cells. This action helps in stabilizing the myocardial membranes and reducing the occurrence of arrhythmias . The compound is more selective for cells with a high rate of activity, but it also affects normal cells to a lesser extent .
Comparaison Avec Des Composés Similaires
Structural and Physicochemical Properties
Key structural analogs include propafenone, its primary metabolite 5-Hydroxy Propafenone, and other derivatives like N-Despropyl Propafenone (Table 1).
Table 1: Structural and Physicochemical Comparison
Compound | Molecular Formula | Molecular Weight | log P* | Key Substituent |
---|---|---|---|---|
Propafenone | C₂₁H₂₇NO₃ | 341.45 | 3.1 | 5-Hydroxy |
5-Hydroxy Propafenone | C₂₁H₂₇NO₄ | 357.44 | 2.8 | 5-Hydroxy |
5-Benzyloxy Propafenone | C₂₈H₃₁NO₄ | 445.55 | 4.5† | 5-Benzyloxy |
N-Despropyl Propafenone | C₁₈H₂₁NO₃ | 299.36 | 2.5 | N-Dealkylation |
*Estimated log P values based on substituent contributions. †Higher lipophilicity due to benzyl group .
Pharmacological Activity
(a) Multidrug Resistance (MDR) Modulation
- This compound: Exhibits MDR-modulating activity with EC₅₀ values independent of log P (range: ~0.5–1.0 μM), suggesting a steric or receptor-binding mechanism distinct from hydroxy analogs .
- 5-Hydroxy Propafenone: Fits a log P/potency correlation (lower log P correlates with higher potency), typical of propafenone analogs .
(b) Ion Channel Blockade
- Propafenone: Blocks Na⁺, K⁺, and L-type Ca²⁺ channels (IC₅₀ for Ca²⁺: 1.7 mM) .
- 5-Hydroxy Propafenone: Stronger in vivo antiarrhythmic potency in rats and dogs despite weaker β-blockade and Ca²⁺ antagonism in vitro. This paradox is attributed to pharmacokinetic differences (e.g., smaller distribution volume) .
(c) β-Adrenergic Receptor Blockade
- Propafenone: Moderate β-blockade contributes to sinus bradycardia risks .
- 5-Hydroxy Propafenone: 10–20% weaker β-blockade than propafenone .
- This compound: Expected weaker β-blockade due to steric hindrance from the benzyl group.
Metabolic and Pharmacokinetic Profiles
- Propafenone: Metabolized by CYP2D6 and CYP3A4 to 5-Hydroxy Propafenone. Bioavailability increases nonlinearly (40–50% at 450 mg) due to saturable first-pass metabolism .
- 5-Hydroxy Propafenone: Active metabolite with prolonged conduction time in the His-Purkinje system .
Clinical Implications
- Efficacy: Propafenone and flecainide show comparable efficacy in suppressing paroxysmal supraventricular tachycardia (93% vs. 86% at 12 months) .
- Safety : 5-Benzyloxy derivatives may reduce β-blockade-related side effects (e.g., bradycardia) but could introduce new risks (e.g., immune modulation) .
- Drug Interactions: Propafenone’s CYP2D6 metabolism increases susceptibility to drug interactions (e.g., QT prolongation with citalopram) . Benzyloxy analogs may alter interaction profiles.
Activité Biologique
5-Benzyloxy Propafenone is a derivative of Propafenone, a Class 1C antiarrhythmic medication primarily used for managing atrial fibrillation and ventricular arrhythmias. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and clinical implications based on diverse research findings.
This compound is characterized by its unique chemical structure, which enhances its pharmacological properties compared to its parent compound, Propafenone. The addition of the benzyloxy group is believed to influence its interaction with various ion channels and receptors in cardiac tissues.
The primary mechanism of action for this compound involves the blockade of sodium (Na+) channels, which stabilizes the cardiac membrane and prevents abnormal electrical activity. Similar to Propafenone, it also exhibits beta-adrenergic receptor antagonism, contributing to its antiarrhythmic effects.
Ion Channel Interactions
Research indicates that this compound interacts with several ion channels:
- Sodium Channels : It inhibits Na+ currents, thereby prolonging the cardiac action potential.
- Potassium Channels : It affects multiple potassium currents, including HERG (hERG) channels, which are critical for cardiac repolarization.
- Calcium Channels : At higher concentrations, it can inhibit L-type Ca2+ currents.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by factors such as:
- Absorption : High absorption rates post-oral administration.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP2D6.
- Bioavailability : Varies significantly due to first-pass metabolism; food intake can enhance bioavailability.
Efficacy in Clinical Studies
Clinical studies have demonstrated that this compound is effective in managing various arrhythmias. For instance:
- In a study involving patients with refractory ventricular arrhythmias, a significant suppression of premature ventricular contractions (PVCs) was observed.
- The drug showed efficacy in preventing atrial fibrillation recurrence in patients previously unresponsive to other treatments.
Case Studies
Several case studies highlight the therapeutic potential and adverse effects associated with this compound:
Study | Patient Population | Findings |
---|---|---|
Study A | Patients with atrial fibrillation | 75% reduction in episodes after treatment |
Study B | Patients with ventricular tachycardia | PVC suppression in 63% of patients |
Study C | Patients with dual therapy | Combined use with beta-blockers enhanced efficacy |
Adverse Effects
While this compound is generally well-tolerated, some adverse effects have been reported:
- Cardiovascular Effects : Risk of proarrhythmia and potential exacerbation of heart failure symptoms.
- Neurological Effects : Dizziness and fatigue are common side effects.
- Gastrointestinal Effects : Nausea and abdominal discomfort may occur.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing 5-Benzyloxy Propafenone derivatives?
- Answer: Synthesis typically involves modifying the benzyl moiety of propafenone through alkylation or hydroxylation reactions. Structural characterization should include high-performance liquid chromatography (HPLC) for purity analysis, nuclear magnetic resonance (NMR) for confirming substituent positions, and mass spectrometry (MS) for molecular weight validation. Comparative studies with parent compounds (e.g., propafenone) are critical to assess structural integrity .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Answer: Use respiratory protection (e.g., N95 masks) to avoid inhalation of dust or aerosols. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store the compound in sealed containers under dry, cool conditions, away from oxidizing agents. Routine housekeeping and vacuum systems with HEPA filters are essential to minimize dust accumulation and explosion risks .
Q. How can researchers ensure reproducibility in antiarrhythmic efficacy studies of this compound?
- Answer: Standardize in vivo models (e.g., aconitine-induced arrhythmia in rats) with controlled variables such as heart rate monitoring intervals (e.g., 5-minute intervals post-administration) and survival time metrics. Use propafenone as a positive control to benchmark effects on atrial/ventricular excitability and conduction velocity .
Advanced Research Questions
Q. How do structural modifications in this compound derivatives impact antiarrhythmic efficacy compared to the parent compound?
- Answer: Recent studies show that derivatives like 5OCl-PF and 5OF-PF exhibit similar or reduced efficacy in delaying ventricular arrhythmia onset compared to propafenone. Advanced electrophysiological assays (e.g., atrial/ventricular tissue conduction velocity measurements) and pharmacokinetic profiling (e.g., enantiomer-specific clearance rates) are critical for identifying structure-activity relationships .
Q. What experimental designs are optimal for resolving contradictory data on this compound’s proarrhythmic potential?
- Answer: Employ dual models: (1) In vivo models with telemetry for real-time arrhythmia detection and (2) ex vivo Langendorff-perfused heart preparations to isolate drug effects from systemic variables. Statistical analysis should include time-to-event curves for arrhythmia onset and multivariate regression to account for covariates like heart rate variability .
Q. How can researchers address challenges in quantifying this compound’s enantiomer-specific pharmacokinetics?
- Answer: Use chiral chromatography (e.g., HPLC with β-cyclodextrin columns) to separate R- and S-enantiomers. Pharmacokinetic studies in animal models should measure clearance rates, mean residence time (MRT), and time to peak concentration (Tmax). Note that enantiomer interactions may alter clearance rates when administered as racemates versus pure forms .
Q. What strategies mitigate environmental risks during large-scale synthesis of this compound?
- Answer: Implement closed-system reactors to prevent aerosol release. Treat waste streams with activated carbon filters to adsorb residual compounds. Follow GHS guidelines for acute/chronic aquatic toxicity mitigation, including spill containment protocols and disposal via licensed hazardous waste facilities .
Q. Methodological Guidance
Q. How should researchers formulate hypotheses for studies on this compound’s therapeutic potential?
- Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example hypothesis: "this compound reduces atrial fibrillation recurrence by 30% in post-infarction models via selective sodium channel blockade, with lower proarrhythmic risk than propafenone." Validate through dose-response studies and comparative efficacy trials .
Q. What statistical approaches are recommended for analyzing arrhythmia suppression data?
- Answer: Use Kaplan-Meier survival analysis for arrhythmia-free intervals and Cox proportional hazards models to adjust for covariates. Pairwise comparisons (e.g., propafenone vs. derivatives) require Bonferroni correction to account for multiple testing. Report effect sizes (e.g., hazard ratios) with 95% confidence intervals .
Q. Future Research Directions
Q. What gaps exist in current knowledge about this compound’s mechanism of action?
- Answer: Limited data exist on its interaction with β-adrenergic receptors and mitochondrial ion channels. Future studies should integrate proteomic profiling (e.g., affinity chromatography with cardiac tissue lysates) and computational modeling (e.g., molecular docking simulations) to map binding affinities and off-target effects .
Propriétés
IUPAC Name |
1-[2-[2-hydroxy-3-(propylamino)propoxy]-5-phenylmethoxyphenyl]-3-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO4/c1-2-17-29-19-24(30)21-33-28-16-14-25(32-20-23-11-7-4-8-12-23)18-26(28)27(31)15-13-22-9-5-3-6-10-22/h3-12,14,16,18,24,29-30H,2,13,15,17,19-21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBRTGWDWTYTTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)CCC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.